Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)-
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Overview
Description
Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole derivatives, including succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)-, typically involves the reaction of hydrazides with carbon disulfide and subsequent cyclization. One common method involves the reaction of 3-amino-1,2,4-triazole with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms in the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative and antioxidant activities, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazoles: Similar to succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)-, these compounds have diverse biological activities and are used in medicinal chemistry.
Uniqueness
Succinanilic acid, p-(3-mercapto-1H-1,2,4-triazol-5-yl)- is unique due to the presence of both the succinanilic acid moiety and the mercapto group in the triazole ring.
Properties
CAS No. |
4922-57-0 |
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Molecular Formula |
C12H12N4O3S |
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-oxo-4-[4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)anilino]butanoic acid |
InChI |
InChI=1S/C12H12N4O3S/c17-9(5-6-10(18)19)13-8-3-1-7(2-4-8)11-14-12(20)16-15-11/h1-4H,5-6H2,(H,13,17)(H,18,19)(H2,14,15,16,20) |
InChI Key |
RNKOVIAZTLLEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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